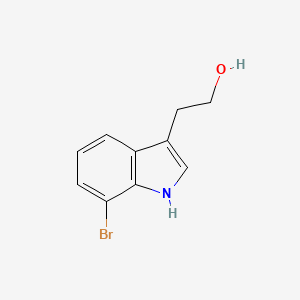
(Indolin-3-yl)methanol
概述
描述
(Indolin-3-yl)methanol is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring this compound is characterized by the presence of a hydroxymethyl group attached to the third position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Indolin-3-yl)methanol typically involves the reduction of indole-3-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods: The process may also involve continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions: (Indolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form indole-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Substitution: Halogenated indole compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The biological activity of (Indolin-3-yl)methanol is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The hydroxymethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in regulating plant growth and development.
Indole-3-carboxaldehyde: A precursor in the synthesis of (Indolin-3-yl)methanol.
Comparison: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Unlike indole-3-carbinol, which is primarily studied for its dietary benefits, this compound is more focused on synthetic and medicinal chemistry applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry .
属性
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFBUDYUADYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)



![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3169281.png)



![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)
![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)
